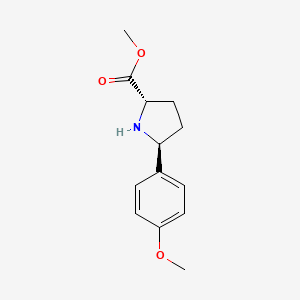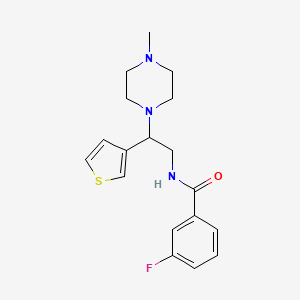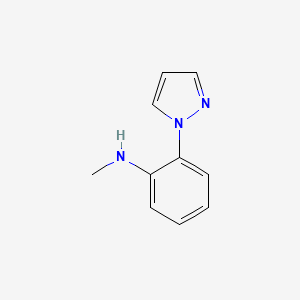![molecular formula C16H23ClN2O2 B2779094 N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide CAS No. 2411271-27-5](/img/structure/B2779094.png)
N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide, commonly known as BMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BMOXA is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in various physiological processes such as memory and learning.
科学研究应用
BMOXA has been widely used in neuroscience research to study the role of M1 receptors in various physiological processes such as memory and learning. Studies have shown that BMOXA can selectively block the M1 receptor without affecting other subtypes, which makes it a valuable tool for investigating the specific functions of M1 receptors. BMOXA has also been used to study the effects of M1 receptor antagonists on cognitive function in animal models of Alzheimer's disease.
作用机制
BMOXA acts as a competitive antagonist of the M1 receptor by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as memory and learning.
Biochemical and Physiological Effects:
BMOXA has been shown to have significant effects on cognitive function in animal models. Studies have demonstrated that BMOXA can improve memory and learning in rats with cognitive impairments. BMOXA has also been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of BMOXA is its selectivity for the M1 receptor, which allows for the specific investigation of the functions of this receptor subtype. However, the low yield of the synthesis method and the relatively high cost of the compound can be limiting factors for lab experiments.
未来方向
There are several potential future directions for BMOXA research. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the investigation of the effects of M1 receptor antagonists on other physiological processes such as inflammation and pain. Additionally, the development of more selective M1 receptor antagonists could lead to the identification of new therapeutic targets for the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, BMOXA is a valuable tool for investigating the specific functions of the M1 receptor in various physiological processes such as memory and learning. Its selective antagonism of the M1 receptor has significant implications for neuroscience research, and its neuroprotective effects make it a potential therapeutic agent for the treatment of cognitive disorders. Further research is needed to fully understand the potential applications of BMOXA in neuroscience and drug development.
合成方法
The synthesis of BMOXA involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with methylamine, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) group. The protected amine is then reacted with 4-(chloromethyl)oxane to obtain the intermediate product, which is further reacted with 2-chloroacetyl chloride to yield BMOXA. The overall yield of this synthesis method is around 20%.
属性
IUPAC Name |
N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19(12-14-5-3-2-4-6-14)16(7-9-21-10-8-16)13-18-15(20)11-17/h2-6H,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAJRGACXBUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCOCC2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2779013.png)

![N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2779016.png)
![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)

![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)



![Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2779024.png)
![(R)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2779025.png)

![Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2779032.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)